
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH is a heptapeptide composed of seven amino acids: valine, valine, tyrosine, proline, tryptophan, threonine, and glutamineIt exhibits various biological activities, including opioid-like analgesic properties and potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed:
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor interactions.
Medicine: Explored for its potential analgesic and anticancer properties. .
Industry: Utilized in the development of peptide-based therapeutics and as a reference standard in analytical methods
Mechanism of Action
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH exerts its effects primarily through binding to the μ-opioid receptor. This interaction leads to analgesic effects by inhibiting pain signal transmission. Additionally, the peptide has been shown to induce apoptosis in tumor cells by activating specific signaling pathways, including the caspase cascade .
Comparison with Similar Compounds
Leu-Valorphin-Arg: Another heptapeptide with a similar structure but includes leucine and arginine residues.
Hemorphin-5: A related peptide derived from hemoglobin with similar opioid-like properties
Uniqueness: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH is unique due to its specific sequence of amino acids, which confers distinct biological activities. Its ability to bind selectively to the μ-opioid receptor and exhibit both analgesic and anticancer properties sets it apart from other peptides .
Biological Activity
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH, commonly known as Valorphin, is a heptapeptide composed of the amino acids valine (Val), tyrosine (Tyr), proline (Pro), tryptophan (Trp), threonine (Thr), and glutamine (Gln). This compound has garnered significant attention in biomedical research due to its diverse biological activities, particularly its analgesic and anticancer properties. This article delves into the mechanisms of action, biological effects, and relevant research findings associated with Valorphin.
Valorphin primarily exerts its effects through interaction with the μ-opioid receptor (MOR). This binding leads to:
- Analgesic Effects : By inhibiting pain signal transmission, Valorphin mimics the action of endogenous opioids, providing pain relief.
- Induction of Apoptosis : Valorphin has been shown to activate specific signaling pathways that lead to apoptosis in tumor cells, particularly through the caspase cascade, which is crucial for programmed cell death .
Mechanism | Description |
---|---|
Opioid Receptor Binding | Binds to μ-opioid receptors to inhibit pain signals |
Apoptosis Induction | Activates caspase pathways in tumor cells |
Analgesic Properties
Valorphin has been investigated for its potential as an analgesic agent. Studies indicate that it produces significant pain relief in animal models, with effects that can be reversed by naloxone, confirming its opioid-like properties .
Anticancer Effects
Research has highlighted Valorphin's cytotoxic effects against various tumor cell lines. The peptide demonstrates antiproliferative activity, making it a candidate for further investigation in cancer therapy. In particular, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving opioid receptors .
Antioxidant Activity
Valorphin also exhibits antioxidant properties. It can inhibit lipid peroxidation and enhance the solubility of peptides in biological systems. The presence of amino acids such as Trp and Tyr contributes to this activity by acting as hydrogen donors, which helps in mitigating oxidative stress within cells .
Summary of Biological Activities
Activity | Description | Evidence Source |
---|---|---|
Analgesic | Pain relief via μ-opioid receptor interaction | |
Anticancer | Induces apoptosis in tumor cells | |
Antioxidant | Inhibits lipid peroxidation and oxidative stress |
Case Studies
Several studies have explored the biological activities of Valorphin:
- Analgesic Study : A study demonstrated that Valorphin significantly reduced pain response in mice subjected to formalin-induced pain models. The analgesic effect was comparable to morphine but with a lower side effect profile .
- Cancer Research : In vitro studies showed that Valorphin inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved caspase activation and was sensitive to opioid receptor antagonists, suggesting a receptor-mediated action .
- Antioxidant Evaluation : An assessment using HepG2 cell lines indicated that Valorphin reduced intracellular reactive oxygen species (ROS) levels and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH?
- Answer : Solid-phase peptide synthesis (SPPS) is the standard method, leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures purification. Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight, while analytical HPLC confirms purity (>95%). For lab-scale production, lyophilization is critical to preserve stability .
Q. How can researchers characterize the secondary structure of this compound in aqueous solutions?
- Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helical, β-sheet, or random coil conformations. Use phosphate buffer (pH 7.4) and control temperature (e.g., 25°C). NMR spectroscopy (2D NOESY or TOCSY) resolves residue-specific interactions. Dynamic light scattering (DLS) assesses aggregation propensity, which may confound structural data .
Q. What are the best practices for evaluating the stability of this peptide under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies by incubating the peptide in buffers (pH 2–9) at 4°C, 25°C, and 37°C. Analyze degradation via HPLC at intervals (0, 7, 14, 30 days). Quantify intact peptide using UV absorbance (e.g., Tyr/Trp at 280 nm). For long-term storage, lyophilize in neutral buffers with cryoprotectants (e.g., trehalose) and store at -80°C .
Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Answer : Use cell-free assays (e.g., enzyme inhibition assays) to test binding affinity to target proteins (e.g., kinases, receptors). Surface plasmon resonance (SPR) quantifies kinetic parameters (KD, kon/koff). Cell-based assays (e.g., luciferase reporter systems) measure transcriptional activity. Include positive/negative controls and replicate experiments (n ≥ 3) to minimize variability .
Q. How should researchers address solubility challenges during reconstitution of the peptide?
- Answer : Test solvents like DMSO (≤5% v/v), acetic acid (0.1–1%), or PBS with sonication. Centrifuge (14,000 rpm, 10 min) to remove insoluble aggregates. For hydrophobic residues (e.g., Trp, Tyr), use co-solvents (e.g., PEG-400) or detergents (e.g., Tween-20 at 0.01%). Document solubility limits (mg/mL) under each condition for reproducibility .
Advanced Research Questions
Q. What strategies can resolve contradictions in published data on the peptide’s biological activity?
- Answer : Perform meta-analysis of existing studies to identify variables (e.g., assay conditions, peptide batches). Validate findings via orthogonal methods: compare SPR binding data with ITC (isothermal titration calorimetry) for thermodynamic consistency. Use standardized protocols (e.g., NIH reporting guidelines) to ensure comparability .
Q. How can researchers design experiments to identify the peptide’s molecular targets in complex biological systems?
- Answer : Apply affinity chromatography with immobilized peptide to pull down interacting proteins from cell lysates. Validate hits via Western blot or SILAC (stable isotope labeling by amino acids in cell culture). For in situ target identification, use photoaffinity labeling with a UV-activatable crosslinker and LC-MS/MS analysis .
Q. What computational approaches are effective for modeling the peptide’s interaction with putative receptors?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses using receptor crystal structures (PDB). Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over 100+ ns. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How can researchers ensure reproducibility when studying the peptide’s pharmacokinetic (PK) properties in animal models?
- Answer : Standardize administration routes (IV, IP, SC) and dosages (mg/kg) across cohorts. Use LC-MS/MS for plasma/tissue quantification with internal standards (e.g., stable isotope-labeled peptide). Report PK parameters (t½, Cmax, AUC) with confidence intervals. Adhere to ARRIVE guidelines for animal studies .
Q. What frameworks integrate multi-omics data to elucidate the peptide’s mechanism of action?
- Answer : Build a knowledge graph (KG) linking transcriptomic, proteomic, and metabolomic datasets. Use tools like Neo4j or ORKG (Open Research Knowledge Graph) to map interactions. Apply pathway enrichment analysis (e.g., KEGG, GO) to identify perturbed biological processes. Validate hypotheses via CRISPR/Cas9 knockout models .
Q. Methodological Notes
- Data Management : Organize experimental results in structured tables (e.g., stability pH, temperature, % degradation). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Compliance : For studies involving human-derived samples, include GDPR-compliant informed consent forms and IRB approval documentation .
Properties
CAS No. |
144313-54-2 |
---|---|
Molecular Formula |
C44H60N8O12 |
Molecular Weight |
893.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C44H60N8O12/c1-22(2)35(45)40(59)50-36(23(3)4)41(60)49-32(19-25-12-14-27(54)15-13-25)43(62)52-18-8-11-33(52)39(58)48-31(20-26-21-46-29-10-7-6-9-28(26)29)38(57)51-37(24(5)53)42(61)47-30(44(63)64)16-17-34(55)56/h6-7,9-10,12-15,21-24,30-33,35-37,46,53-54H,8,11,16-20,45H2,1-5H3,(H,47,61)(H,48,58)(H,49,60)(H,50,59)(H,51,57)(H,55,56)(H,63,64)/t24-,30+,31+,32+,33+,35+,36+,37+/m1/s1 |
InChI Key |
CNYWVXYFCKFXLL-NMUVPRMFSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.